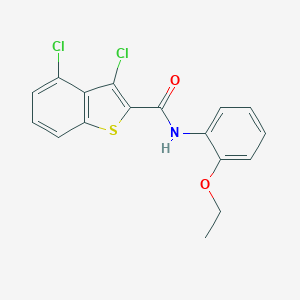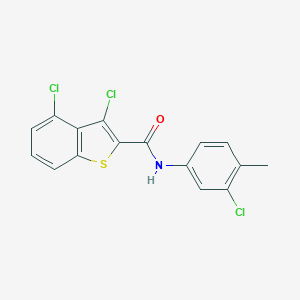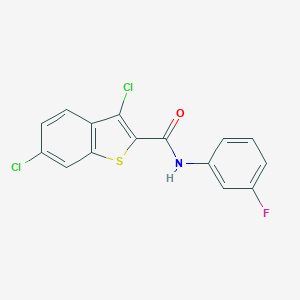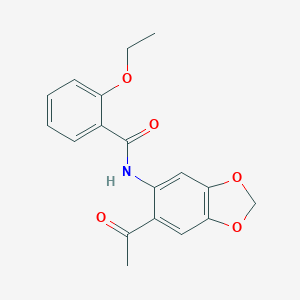![molecular formula C31H23F5N2O5S B453151 ETHYL 5-(4-FLUOROPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B453151.png)
ETHYL 5-(4-FLUOROPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-fluorophenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-FLUOROPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps. One common synthetic route starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the various substituents. The key steps include:
Formation of the Thiazolopyrimidine Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives in a substitution reaction.
Addition of the Methoxy and Tetrafluorophenoxy Groups: These groups are introduced through nucleophilic substitution reactions using methoxybenzene and tetrafluorophenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The presence of multiple aromatic rings allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-FLUOROPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(4-fluorophenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives. Similar compounds include:
- METHYL 5-(4-FLUOROPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Ethyl 5-(4-acetoxyphenyl)-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C31H23F5N2O5S |
|---|---|
Molecular Weight |
630.6g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-fluorophenyl)-2-[[4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H23F5N2O5S/c1-4-42-30(40)24-15(2)37-31-38(27(24)17-6-8-19(32)9-7-17)29(39)23(44-31)12-16-5-10-22(41-3)18(11-16)14-43-28-25(35)20(33)13-21(34)26(28)36/h5-13,27H,4,14H2,1-3H3/b23-12- |
InChI Key |
OYSDSBCPQPIMGC-FMCGGJTJSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C(=CC(=C5F)F)F)F)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=C(C(=CC(=C5F)F)F)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C(=CC(=C5F)F)F)F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453078.png)
![Methyl 2-[(1-adamantylacetyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453080.png)
![3-chloro-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453081.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B453083.png)

![2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B453086.png)
![3-chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453087.png)
![N-[4-(butan-2-yl)phenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453088.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453089.png)
![methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B453090.png)
